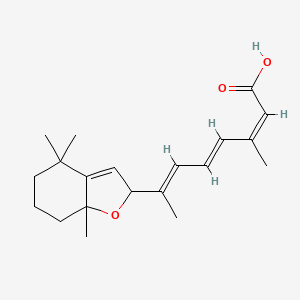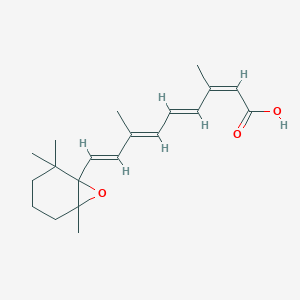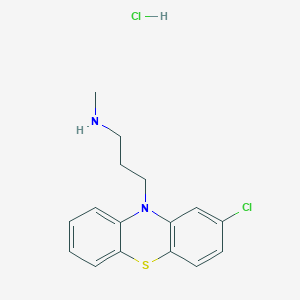
去甲氯丙嗪盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of Demethyl Chlorpromazine Hydrochloride involves the demethylation of chlorpromazine. This process results in metabolites such as demethylchlorpromazine (DMCPZ) and didemethylchlorpromazine (DDMCPZ), which maintain the chromophore identical to the parent drug but exhibit changes in their photochemical properties due to the nature of the aminoalkyl side chain, affecting hydrophobicity and excited state lifetimes (Palumbo et al., 2016).
Molecular Structure Analysis
The molecular structure of Demethyl Chlorpromazine Hydrochloride is characterized by the removal of one methyl group compared to chlorpromazine, which slightly alters its structure but not its photoreactivity pattern. This modification does not lead to a photodetoxification but rather to an enhanced photo(geno)toxicity, indicating that the demethylation process impacts the drug's interaction with light (Palumbo et al., 2016).
Chemical Reactions and Properties
Demethyl Chlorpromazine Hydrochloride undergoes reductive photodehalogenation, characterized by homolytic carbon-chlorine bond cleavage, forming highly reactive aryl radical intermediates. This reaction underlines its phototoxicity, as it leads to cell damage upon exposure to light. The metabolites DMCPZ and DDMCPZ are found to be more phototoxic and photogenotoxic than the parent compound, chlorpromazine, indicating a significant impact of the demethylation on the compound's reactivity and toxicity under light exposure (Palumbo et al., 2016).
Physical Properties Analysis
The physical properties of Demethyl Chlorpromazine Hydrochloride, such as solubility and phase behavior, are influenced by its amphiphilic structure. The drug interacts with components of biological membranes and micelles, affecting its distribution and activity in biological systems. Studies on its interactions with biliary lipids suggest complexing and precipitation of bile salts, which might be related to its effects on bile-secretory failure in physiological contexts (Carey, Hirom, & Small, 1976).
Chemical Properties Analysis
The chemical properties of Demethyl Chlorpromazine Hydrochloride, including its redox behavior and interaction with various inorganic ions, have been explored for analytical applications. It acts as a redox indicator in vanadametric titrations and has been proposed as a spot test reagent for the detection of certain metals. These applications highlight its versatile chemical behavior beyond its pharmacological activity (Gowda & Shakunthala, 1966; Kum‐Tatt, 1962).
科学研究应用
Application in Psychiatry and Virology
- Specific Scientific Field: Psychiatry and Virology
- Summary of the Application: Chlorpromazine (CPZ) is a well-established antipsychotic medication that has recently been proposed to have antiviral activity against SARS-CoV-2 . This application is particularly relevant in the context of the COVID-19 pandemic.
- Methods of Application: The proposed research protocol involves investigating the use of CPZ in the treatment of COVID-19 . The exact experimental procedures and technical details are not specified in the source.
- Results or Outcomes: The outcomes of this application are yet to be determined as it is a proposed research protocol .
Application in Environmental Monitoring and Biomedical Analysis
- Specific Scientific Field: Environmental Monitoring and Biomedical Analysis
- Summary of the Application: This study reports a colorimetric assay for detection of the antipsychotic drug chlorpromazine hydrochloride (CPZ) based on its ability to reduce gold ions and form gold nanoparticles (AuNPs) . This assay could facilitate environmental monitoring and biomedical analysis of antipsychotic drugs.
- Methods of Application: The method involves the optimization of reaction conditions such as pH, temperature, and reagent concentrations to enable quantitative analysis of CPZ concentrations . The AuNPs exhibit a characteristic surface plasmon resonance band at 527 nm detectable by UV-vis spectrophotometry .
- Results or Outcomes: The method enabled quantitative analysis of CPZ concentrations from 0.1–30 mg mL−1, with a detection limit of 0.06 g mL−1, 0.23 g mL−1 quantification limit and less than 3.5% RSD .
安全和危害
未来方向
属性
IUPAC Name |
3-(2-chlorophenothiazin-10-yl)-N-methylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2S.ClH/c1-18-9-4-10-19-13-5-2-3-6-15(13)20-16-8-7-12(17)11-14(16)19;/h2-3,5-8,11,18H,4,9-10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDISSMQVJRSCEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Demethyl Chlorpromazine Hydrochloride | |
CAS RN |
3953-65-9 |
Source


|
| Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3953-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

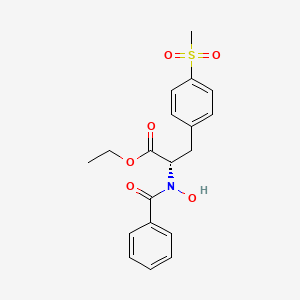
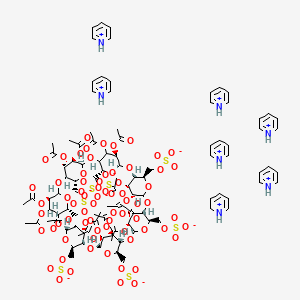

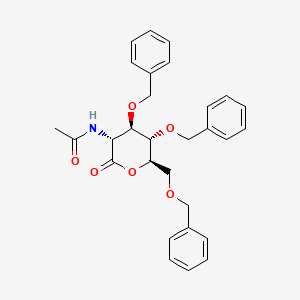



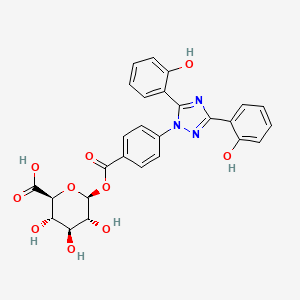

![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)
